7-chloro-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 7-chloro-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps. One common synthetic route includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic aromatic substitution is a key reaction for this compound, especially in the synthesis of its derivatives.
Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Major products formed from these reactions include various Schiff bases and other derivatives.
Scientific Research Applications
7-chloro-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-chloro-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA-dependent protein kinase (DNA-PK) activity, which plays a crucial role in DNA repair processes . This inhibition can lead to the suppression of cancer cell growth, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Compared to other phenylmorpholines, 7-chloro-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide stands out due to its unique structure and properties. Similar compounds include:
- 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-yl)phenyl]amino}pyrimidin-4-yl}amino)-N-methylbenzamide
- 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C21H19ClN2O3 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
7-chloro-N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3/c22-17-1-6-20-16(14-17)13-15(7-10-27-20)21(25)23-18-2-4-19(5-3-18)24-8-11-26-12-9-24/h1-7,10,13-14H,8-9,11-12H2,(H,23,25) |
InChI Key |
OTXFPXKJLPXWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.